

Techniques for Quantifying Methadone in Hair Samples: Application Notes and Protocols

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Compound of Interest

Compound Name: Methiodone

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This document provides detailed application notes and protocols for the quantification of methadone and its primary metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP), in human hair samples. The methodologies described are based on established and validated analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are considered the gold standard for such analyses.^[1] These techniques offer the high sensitivity and specificity required for the detection of low drug concentrations typically found in hair.^[2]

Hair analysis provides a long-term window of detection, offering a historical record of drug exposure that can span months, complementing traditional biological matrices like urine and blood which reflect more recent use.^{[3][4]} The amount of hair sample required is typically small, around 20-50 mg, and collection is non-invasive.^{[2][5][6]}

Quantitative Data Summary

The following tables summarize the validation parameters for various published methods for methadone quantification in hair, providing a comparative overview of their performance characteristics.

Table 1: GC-MS Method Performance

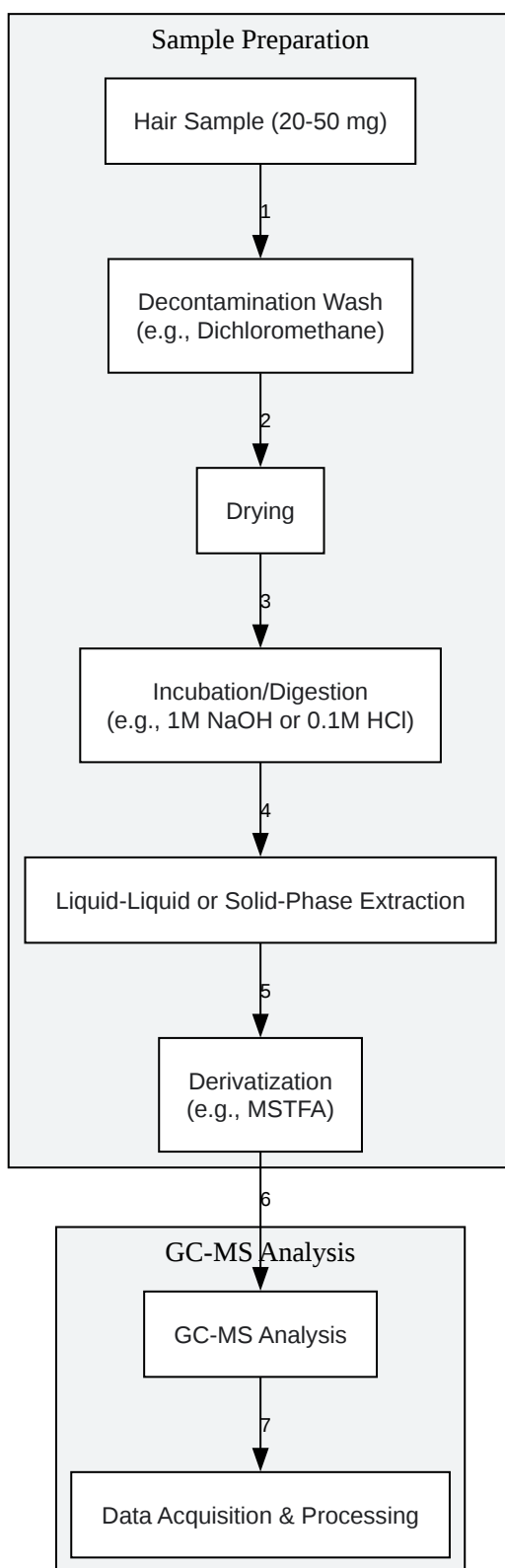
| Parameter | Method 1 | Method 2 |
|----------------------------------------|---------------------|---------------------|
| Linearity Range (ng/mg) | 0.1 - 2.5 | 0.5 - 50 |
| Limit of Detection (LOD) (ng/mg) | 0.12 - 0.21 | Not Reported |
| Limit of Quantitation (LOQ) (ng/mg) | Not Reported | 0.4 |
| Precision (RSD%) | < 3.5% | < 20% |
| Extraction Efficiency/Recovery | 91.8 - 102.4% | > 70% |
| Derivatizing Agent | MSTFA | MTBSTFA |
| Reference | [6] | [7] |

Table 2: LC-MS/MS Method Performance

| Parameter | Method 1 | Method 2 |
|----------------------------------------|-------------------------------------------------|---------------------|
| Linearity Range (ng/mg) | 0.1 - 50 | Not Reported |
| Limit of Detection (LOD) (pg/mg) | Not Reported | 25 |
| Limit of Quantitation (LOQ) (pg/mg) | Not Reported | 50 |
| Precision (%CV) | Intra-assay: 1.0-3.6% Inter-assay: 3.1-11.6% | Not Reported |
| Recovery | Similar to Wilkins et al. (1996) | 25 - 100% |
| Reference | [8] | [9] |

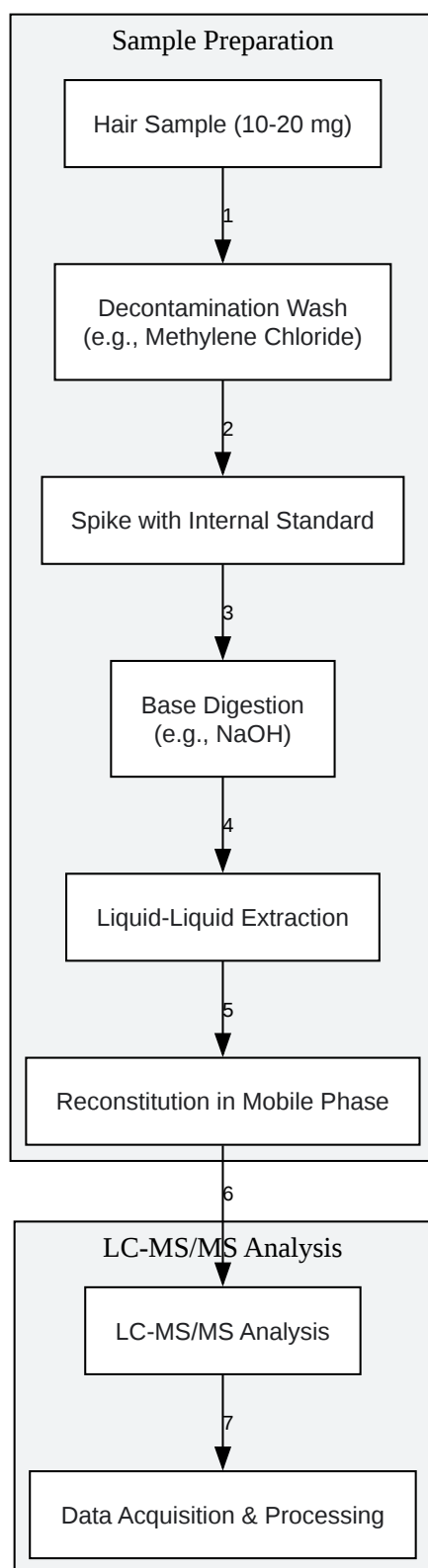
Experimental Workflows

The following diagrams illustrate the general workflows for the analysis of methadone in hair samples using GC-MS and LC-MS/MS.



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GC-MS analysis workflow for methadone in hair.



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LC-MS/MS analysis workflow for methadone in hair.

Detailed Experimental Protocols

The following are detailed protocols for the quantification of methadone in hair. These protocols are based on published methodologies and should be adapted and validated by the end-user in their laboratory.

Protocol 1: GC-MS Quantification of Methadone in Hair

This protocol is based on the method described by Paterson et al. (2003) and others, focusing on a robust GC-MS analysis with derivatization.[\[6\]](#)[\[7\]](#)

1. Sample Preparation

- Decontamination: Wash approximately 50 mg of hair with dichloromethane or methanol twice to remove external contaminants.[\[10\]](#) Allow the hair to dry completely.
- Homogenization: Cut the decontaminated hair into small segments (approximately 1-2 mm) or pulverize it to increase the surface area for extraction.[\[2\]](#)
- Digestion/Extraction:
 - Place the minced or powdered hair into a glass tube.
 - Add an appropriate internal standard (e.g., methadone-d9).
 - Add 1 mL of 0.1 M HCl and incubate at 56°C for 16 hours with gentle agitation.[\[6\]](#)
 - Neutralize the solution by adding 1 mL of 0.1 M NaOH.
 - Add 2 mL of a phosphate buffer (1 M, pH 8.4).[\[6\]](#)
 - Perform a liquid-liquid extraction using a suitable organic solvent such as a chloroform-isopropanol mixture (80:20 v/v).[\[6\]](#) Vortex and centrifuge to separate the layers.
 - Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization

- To the dried extract, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to improve the chromatographic properties of methadone.[6]
- Incubate at an appropriate temperature and time to ensure complete derivatization.

3. GC-MS Analysis

- Gas Chromatograph (GC) Conditions:
 - Column: A non-polar capillary column, such as a DB-5MS, is suitable.[5]
 - Injection Mode: Splitless injection is recommended for higher sensitivity.[5]
 - Carrier Gas: Helium.[5]
 - Temperature Program: An optimized temperature gradient is crucial for the separation of methadone from other matrix components.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Impact (EI) or Positive Chemical Ionization (PCI).[5]
 - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions for methadone and its internal standard.

4. Quantification

- Generate a calibration curve using fortified drug-free hair samples.
- Calculate the concentration of methadone in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: LC-MS/MS Quantification of Methadone and EDDP in Hair

This protocol is based on the method described by Huestis et al. (2013), which allows for the simultaneous quantification of methadone and its primary metabolite, EDDP.[8]

1. Sample Preparation

- Decontamination: Wash 10 mg of hair twice with methylene chloride.[8]
- Internal Standard Spiking: Add an internal standard solution containing methadone-d3, EDDP-d3, and EMDP-d3 to the washed hair.[8]
- Digestion: Perform a base digestion by adding 1N sodium hydroxide and incubating overnight at room temperature.[5]
- Extraction:
 - Perform a liquid-liquid extraction.
 - Evaporate the organic extract to dryness.
- Reconstitution: Reconstitute the dried residue in a solution compatible with the LC mobile phase, such as 0.1% aqueous formic acid:acetonitrile (85:15 v/v).[8]

2. LC-MS/MS Analysis

- Liquid Chromatograph (LC) Conditions:
 - Column: A C18 or phenyl-hexyl column is commonly used.[11]
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).[8]
- Tandem Mass Spectrometer (MS/MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]
 - Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[8] For example:
 - Methadone: 310.2 → 265.1[8]

- Methadone-d3: 313.2 → 268.1[8]
- EDDP: 278.1 → 234.0[8]
- EDDP-d3: 281.1 → 234.0[8]

3. Quantification

- Prepare calibrators and quality control samples in drug-negative hair matrix.[8]
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
- Determine the concentration of methadone and EDDP in the samples from the calibration curve. The analytical bias for calibrators should be <10% and for QCs <14%.[8]

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